molecular formula C14H31NO2 B3048987 Ethanol, 2,2'-(decylimino)bis- CAS No. 18924-65-7

Ethanol, 2,2'-(decylimino)bis-

Cat. No.: B3048987
CAS No.: 18924-65-7
M. Wt: 245.4 g/mol
InChI Key: YSDGSQDHXJAHIA-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-(decylimino)bis-: is an organic compound with the molecular formula C14H31NO2. It is a tertiary amine with two hydroxyl groups, making it a versatile compound in various chemical reactions and applications. The structure consists of a decyl chain attached to a nitrogen atom, which is further bonded to two ethanol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2,2’-(decylimino)bis- typically involves the reaction of decylamine with ethylene oxide. The reaction proceeds as follows:

    Decylamine: reacts with under controlled conditions to form the desired product.

  • The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the reaction.
  • The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of Ethanol, 2,2’-(decylimino)bis- follows a similar synthetic route but on a larger scale. The process involves:

  • Continuous feeding of decylamine and ethylene oxide into a reactor.
  • Maintaining optimal temperature and pressure conditions to ensure maximum yield.
  • Using advanced purification techniques, such as column chromatography, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2,2’-(decylimino)bis- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields primary or secondary amines.

    Substitution: Forms halides or alkyl derivatives.

Scientific Research Applications

Ethanol, 2,2’-(decylimino)bis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the preparation of biological buffers and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-(decylimino)bis- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with cell membranes, proteins, and enzymes, altering their structure and function.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, by affecting the activity of key enzymes and receptors.

Comparison with Similar Compounds

Ethanol, 2,2’-(decylimino)bis- can be compared with other similar compounds, such as:

    Ethanol, 2,2’-(dodecylimino)bis-: Similar structure but with a longer alkyl chain, leading to different physical and chemical properties.

    Ethanol, 2,2’-(octylimino)bis-: Shorter alkyl chain, resulting in variations in solubility and reactivity.

    Ethanol, 2,2’-(hexylimino)bis-: Even shorter alkyl chain, affecting its use in different applications.

Uniqueness: Ethanol, 2,2’-(decylimino)bis- is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

2-[decyl(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO2/c1-2-3-4-5-6-7-8-9-10-15(11-13-16)12-14-17/h16-17H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDGSQDHXJAHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401215
Record name Ethanol, 2,2'-(decylimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18924-65-7
Record name Ethanol, 2,2'-(decylimino)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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